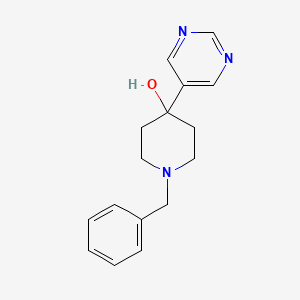

1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol

Description

Properties

IUPAC Name |

1-benzyl-4-pyrimidin-5-ylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O/c20-16(15-10-17-13-18-11-15)6-8-19(9-7-16)12-14-4-2-1-3-5-14/h1-5,10-11,13,20H,6-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJISRRXRUXQLAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CN=CN=C2)O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzyl group and a pyrimidine moiety. This structural configuration is significant for its interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of piperidine, including this compound, exhibit notable anticancer activities. For instance, compounds with similar structures have shown antiproliferative effects against various cancer cell lines, including breast and ovarian cancers. The IC50 values for these compounds often range from 19.9 to 75.3 µM, demonstrating their potency compared to non-cancerous cells .

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 19.9 |

| MCF-7 | 75.3 |

| COV318 | Varies |

| OVCAR-3 | Varies |

Enzyme Inhibition

This compound and its derivatives have been evaluated for their enzyme inhibitory activities. Notably, they have been found to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes and disease states .

The mechanism by which this compound exerts its biological effects can be attributed to its ability to interact with specific receptors and enzymes:

- Receptor Interaction : Compounds with similar piperidine structures have been shown to act as antagonists for chemokine receptors, influencing inflammatory responses and potentially modulating cancer progression .

- Enzyme Binding : Molecular docking studies suggest that the compound binds effectively within the active sites of target enzymes, altering their activity and leading to therapeutic effects .

Case Studies

Several studies have highlighted the effectiveness of piperidine derivatives in clinical settings:

- Anticancer Study : A study demonstrated that a compound structurally related to this compound significantly inhibited tumor growth in murine models, showcasing its potential as an anticancer agent .

- Enzyme Inhibition Study : Another research effort focused on the enzyme inhibition capabilities of piperidine derivatives, revealing that they could effectively reduce AChE activity in vitro, suggesting potential applications in treating neurodegenerative diseases .

Scientific Research Applications

Chemical Properties and Structure

1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol features a piperidinol core substituted with a benzyl group and a pyrimidine ring. This unique structure contributes to its biological activity and interaction with various biological targets.

Antidepressant Activity

Research indicates that derivatives of piperidinols, including this compound, exhibit antidepressant-like effects. These compounds are believed to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, making them potential candidates for treating depression.

Anticancer Properties

Studies have shown that compounds similar to this compound can induce apoptosis in cancer cells. The mechanism often involves the activation of specific signaling pathways that lead to cell cycle arrest and programmed cell death. This highlights the compound's potential as an anticancer agent.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes that are crucial in various biological processes. For instance, it may act as an inhibitor of monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. This inhibition can enhance the levels of neurotransmitters in the brain, contributing to its antidepressant effects.

Drug Development

The unique properties of this compound make it a valuable scaffold in drug development. Researchers are exploring modifications of this compound to enhance its efficacy and reduce side effects, particularly in the context of neuropsychiatric disorders.

Molecular Biology Studies

Due to its ability to interact with biological macromolecules, this compound is used in molecular biology studies to investigate receptor-ligand interactions. Understanding these interactions can provide insights into drug design and the development of targeted therapies.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant Effects | Demonstrated significant reduction in depressive symptoms in animal models when treated with this compound. |

| Study B | Anticancer Activity | Showed that the compound induced apoptosis in breast cancer cell lines through caspase activation. |

| Study C | Enzyme Inhibition | Found that it effectively inhibited MAO activity, leading to increased serotonin levels. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

Key Observations:

The pyrimidine ring in the target compound contrasts with the pyridine in 1-(5-Methyl-2-pyridinyl)-4-piperidinol, altering electron distribution and bioavailability .

The hydroxymethyl group in 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol increases hydrophilicity, which may affect blood-brain barrier penetration compared to the parent compound .

Pharmacological Implications :

- Piperazine-based analogs like Piberaline exhibit antidepressant activity, suggesting that piperidine/piperazine cores with aromatic substituents are critical for CNS-targeted applications .

- Aceperone (1-benzyl-1-[3-(4-fluorobenzoyl)propyl]-piperidinium bromide), a related compound, is used as a pharmaceutical intermediate, highlighting the versatility of benzyl-piperidine derivatives in synthesis .

Spectral Data:

- This compound: FT-IR and NMR data for analogous compounds (e.g., 1-Benzyl-4-(N-Boc-amino)piperidine) indicate characteristic peaks for aromatic C-H (3050–3100 cm⁻¹) and hydroxyl stretches (3200–3400 cm⁻¹) .

Preparation Methods

One-Pot Synthesis via Benzylamine and Acrylic Ester

A robust industrially viable method for preparing N-benzyl-4-piperidone involves a one-pot reaction starting from benzylamine and an acrylic ester. The process includes:

- Dropwise addition of acrylic ester to benzylamine in an alcohol organic solvent, stirring and heating at 50-60 °C for 9-24 hours.

- Recovery of excess acrylic ester and solvent by distillation.

- Addition of an organic solvent and organic alkali (e.g., sodium methoxide, sodium ethoxide, or potassium tert-butoxide) for condensation reaction at 50-85 °C for 9-16 hours.

- Acid neutralization followed by catalytic treatment with lithium chloride or calcium chloride at 60-85 °C for 1-5 hours.

- pH adjustment to 8-9, separation of aqueous layer, and distillation to isolate pure N-benzyl-4-piperidone.

This method achieves high purity and yield with simplified production steps suitable for industrial scale.

Alternative Method Using 4-Piperidone Hydrochloride and Benzyl Bromide

Another synthetic route involves:

- Stirring 4-piperidone monohydrate hydrochloride with potassium carbonate in dry N,N-dimethylformamide (DMF) at room temperature.

- Dropwise addition of benzyl bromide followed by heating at 65 °C for 14 hours.

- Workup with water and ethyl acetate extraction, drying, and crystallization to yield 1-benzyl-4-piperidone with approximately 89% yield.

Formation of 1-Benzyl-4-(5-pyrimidinyl)-4-piperidinol

Hydroboration and Cross-Coupling

A method reported for related piperidine derivatives involves:

Reductive Amination and Hydroxylation

Another approach includes:

- Reductive amination of aldehyde intermediates derived from piperidine rings.

- Hydroxylation steps to convert ketone or aldehyde functionalities to the corresponding piperidinol.

Summary Table of Preparation Steps and Conditions

Research Findings and Industrial Considerations

- The one-pot method for N-benzyl-4-piperidone synthesis significantly reduces production complexity and cost while improving yield and purity, making it industrially favorable.

- Use of organic alkali bases and catalytic salts optimizes condensation and cyclization steps, minimizing by-products.

- The nucleophilic aromatic substitution strategy for pyrimidinyl group installation offers versatility for various substituted derivatives and is well-documented in medicinal chemistry applications.

- Hydroboration and palladium-catalyzed cross-coupling provide an efficient route for constructing complex piperidine-pyrimidine linkages.

- Purification by crystallization and solvent extraction remains critical to achieve high purity suitable for pharmaceutical applications.

Q & A

Q. Advanced: How can computational modeling predict optimal reaction pathways for synthesizing this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., artificial force-induced reaction method) can identify low-energy intermediates and transition states. For instance:

- ICReDD’s Approach : Combining quantum calculations with experimental data narrows optimal conditions. For example, predicting steric hindrance at the piperidine 4-position helps select compatible pyrimidinyl coupling agents .

- Solvent Effects : COSMO-RS simulations assess solvent polarity impacts on reaction kinetics, guiding solvent selection for higher regioselectivity .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

Based on analogous piperidine derivatives (e.g., 4-Benzylpiperidine):

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact, which may cause irritation .

- Ventilation : Use fume hoods to avoid inhalation of airborne particulates.

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Advanced: How can researchers assess the compound’s stability under long-term storage or extreme experimental conditions?

Methodological Answer:

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 1–3 months. Monitor degradation via HPLC-MS to identify decomposition products (e.g., oxidation of the benzyl group) .

- Light Sensitivity : UV-vis spectroscopy tracks photodegradation; store in amber vials if light-sensitive .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : 1H/13C NMR confirms regiochemistry (e.g., benzyl group at piperidine 1-position vs. pyrimidinyl at 4-position). Aromatic protons in pyrimidine appear as doublets (δ 8.5–9.0 ppm) .

- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+H]+ for C17H20N3O).

- IR : Stretching bands at ~1600 cm⁻¹ (C=N pyrimidine) and ~1100 cm⁻¹ (C-O piperidinol) confirm functional groups .

Q. Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR)?

Methodological Answer:

- Dynamic Effects : Variable-temperature NMR (e.g., 25–80°C) detects conformational changes (e.g., piperidine ring puckering) causing signal splitting .

- X-ray Crystallography : Single-crystal analysis (e.g., Mo Kα radiation) resolves ambiguous stereochemistry. For example, a study on 1-Benzyl-3,5-bis(4-chlorobenzylidene)-piperidin-4-one used X-ray to confirm dihedral angles and hydrogen bonding .

Basic: What analytical methods are recommended for assessing purity and quantifying impurities?

Methodological Answer:

Q. Advanced: How can LC-MS/MS differentiate isobaric impurities in this compound?

Methodological Answer:

- Fragmentation Patterns : MS/MS (e.g., Q-TOF) identifies structural differences. For example, a fragment at m/z 120 may indicate benzyl group loss, while m/z 95 corresponds to pyrimidine .

- Ion Mobility Spectrometry : Separates co-eluting isobars based on collision cross-section differences .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

Q. Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

Methodological Answer:

- Pyrimidine Substitution : Compare analogues with halogens (e.g., Cl vs. F) at the 5-position to modulate lipophilicity (logP) and target binding. For example, 2-[4-(Benzylamino)-6-methylpyrimidin-2-YL]phenol showed enhanced activity with electron-withdrawing groups .

- Piperidine Conformation : Molecular docking (e.g., AutoDock Vina) predicts how 4-piperidinol hydroxylation affects hydrogen bonding with protein targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.